molecular formula C27H27NO5S B2530699 3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one CAS No. 899213-46-8

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one

Cat. No. B2530699
CAS RN: 899213-46-8
M. Wt: 477.58
InChI Key: VLDKTMBMZQLVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one” is a chemical substance offered by Benchchem for research purposes. Its molecular formula is C27H27NO5S .


Physical And Chemical Properties Analysis

The average mass of this compound is 461.573 Da, and the monoisotopic mass is 461.166077 Da . No further physical or chemical properties were found.

Scientific Research Applications

Synthesis and Chemical Transformations

Chemical synthesis and transformation studies have focused on quinolinone and sulfonamide derivatives, exploring novel synthetic routes and transformations. For example, research on the oxidative dehydrobromination of certain quinoxalinones to quinoxalyl aryl ketones via Kornblum oxidation in dimethyl sulfoxide highlights innovative synthetic pathways for quinoline derivatives, which could be relevant for synthesizing or modifying the compound (Gorbunova & Mamedov, 2006). Similarly, the synthesis of metabolites of certain quinoline carboxylates reveals efficient synthetic routes and protective group strategies, potentially applicable to the synthesis and study of the compound of interest (Mizuno et al., 2006).

Antioxidant Properties

Compounds featuring the quinoline structure have been investigated for their antioxidant properties. For instance, certain coumarin-fused quinolines have shown potential as antioxidants, capable of quenching radicals and inhibiting DNA oxidation. This suggests that similar quinoline sulfonamide derivatives could be explored for their antioxidant capabilities, potentially contributing to research on oxidative stress and its biological implications (Xi & Liu, 2015).

Catalysis and Material Science

Quinoline derivatives have also found applications in catalysis and material science. The synthesis and conversion of o-quinodimethanes from certain benzyl sulfones demonstrate the utility of quinoline sulfonamide structures in creating new materials and catalytic processes. These processes have implications for the development of novel organic materials and catalysts (Lenihan & Shechter, 1999).

Drug Discovery and Medicinal Chemistry

While excluding direct applications in drug use, dosage, and side effects, the structural motifs of quinoline and sulfonamide are extensively explored in medicinal chemistry for their potential therapeutic benefits. The structural analysis and modification of these compounds contribute to the discovery of new drugs and therapeutic agents. Research into the metabolic fate of synthetic cannabinoid receptor agonists based on quinoline sulfonamide structures, for example, underscores the importance of such compounds in understanding drug metabolism and designing compounds with desirable pharmacokinetic properties (Richter et al., 2022).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-5-19-10-12-21(13-11-19)34(30,31)26-17-28(16-20-9-7-6-8-18(20)2)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDKTMBMZQLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one

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